molecular formula C19H21N B10838883 [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine

[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine

Cat. No.: B10838883
M. Wt: 263.4 g/mol
InChI Key: UHYPQIJLHJTNMK-UHFFFAOYSA-N
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Description

[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a benzyl group attached to an indene moiety, which is further connected to an ethyl-methyl-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethyl Group: The ethyl group can be introduced via a Grignard reaction, where ethyl magnesium bromide reacts with the indene derivative to form the ethyl-substituted indene.

    Formation of the Amine Group: The final step involves the introduction of the amine group through reductive amination. This can be achieved by reacting the ethyl-substituted indene with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indene moiety is oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the indene moiety to dihydroindene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroindene derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential pharmacological activities.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of [2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine involves its interaction with specific molecular targets and pathways. The indene moiety can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine is unique due to its specific combination of the benzyl group, indene moiety, and ethyl-methyl-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

2-(3-benzyl-3H-inden-1-yl)-N-methylethanamine

InChI

InChI=1S/C19H21N/c1-20-12-11-16-14-17(13-15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h2-10,14,17,20H,11-13H2,1H3

InChI Key

UHYPQIJLHJTNMK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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